molecular formula C24H16F3N3O3S B10900903 2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B10900903
M. Wt: 483.5 g/mol
InChI Key: IVZFXVRLZIYSBA-UHFFFAOYSA-N
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Description

2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound featuring a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a pyridine ring, a trifluoromethyl group, a carbonitrile group, and a methoxyphenyl-substituted pyrrolidinone moiety, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl and carbonitrile groups. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Carbonitrile Group: This can be done using cyanation reactions, typically involving reagents like sodium cyanide or trimethylsilyl cyanide.

    Formation of the Pyrrolidinone Moiety:

    Final Coupling: The final step involves coupling the pyrrolidinone moiety with the pyridine ring, often using thiol-based coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonitrile group to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

    Coupling: Palladium catalysts, boronic acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives.

    Coupling: Complex organic frameworks.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs, particularly due to its structural features that are common in pharmacologically active molecules.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its structural similarity to known bioactive molecules suggests it may interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials, particularly those requiring specific electronic or structural properties.

Mechanism of Action

The mechanism by which 2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and carbonitrile groups could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenylpyridine-3-carbonitrile: Similar structure but lacks the trifluoromethyl group.

    2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile: Similar structure but lacks the phenyl group.

Uniqueness

The presence of both the trifluoromethyl and phenyl groups in 2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its utility in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H16F3N3O3S

Molecular Weight

483.5 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C24H16F3N3O3S/c1-33-16-9-7-15(8-10-16)30-21(31)12-20(23(30)32)34-22-17(13-28)18(24(25,26)27)11-19(29-22)14-5-3-2-4-6-14/h2-11,20H,12H2,1H3

InChI Key

IVZFXVRLZIYSBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N

Origin of Product

United States

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